N-(1,3-dioxoisoindolin-4-yl)-3-(isopropylthio)benzamide

Medicinal Chemistry Lead Optimization Physicochemical Profiling

N-(1,3-Dioxoisoindolin-4-yl)-3-(isopropylthio)benzamide (CAS 919761-19-6; molecular formula C18H16N2O3S; MW 340.4 g/mol) is a synthetic small molecule comprising a phthalimide (1,3-dioxoisoindoline) core linked via a 4-amino bridge to a 3-(isopropylthio)benzamide moiety. The compound belongs to the broader class of dioxoisoindoline–benzamide hybrids, a scaffold family investigated for antioxidant , acetylcholinesterase (AChE) inhibitory , and anti-proliferative activities.

Molecular Formula C18H16N2O3S
Molecular Weight 340.4
CAS No. 919761-19-6
Cat. No. B2838665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-dioxoisoindolin-4-yl)-3-(isopropylthio)benzamide
CAS919761-19-6
Molecular FormulaC18H16N2O3S
Molecular Weight340.4
Structural Identifiers
SMILESCC(C)SC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O
InChIInChI=1S/C18H16N2O3S/c1-10(2)24-12-6-3-5-11(9-12)16(21)19-14-8-4-7-13-15(14)18(23)20-17(13)22/h3-10H,1-2H3,(H,19,21)(H,20,22,23)
InChIKeyQGCILKSVQQUDEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Dioxoisoindolin-4-yl)-3-(isopropylthio)benzamide (CAS 919761-19-6): Compound Identity, Class Context, and Procurement Baseline


N-(1,3-Dioxoisoindolin-4-yl)-3-(isopropylthio)benzamide (CAS 919761-19-6; molecular formula C18H16N2O3S; MW 340.4 g/mol) is a synthetic small molecule comprising a phthalimide (1,3-dioxoisoindoline) core linked via a 4-amino bridge to a 3-(isopropylthio)benzamide moiety . The compound belongs to the broader class of dioxoisoindoline–benzamide hybrids, a scaffold family investigated for antioxidant [1], acetylcholinesterase (AChE) inhibitory [2], and anti-proliferative activities . Its defining structural feature—a thioether substituent at the meta position of the benzamide ring with an isopropyl S-alkyl group—distinguishes it from methylthio, sulfonyl, and regioisomeric analogs. As of the literature cut-off, no primary research paper or patent explicitly reports biological assay data for this precise compound; consequently, quantitative differentiation evidence is derived from structural analysis, computed physicochemical properties, and class-level structure–activity relationship (SAR) inferences.

Synthetic dioxoisoindoline–benzamide hybrid scaffold for SAR exploration
Meta-isopropylthio substitution enables matched-pair comparison with methylthio and sulfonyl analogs
Class-level research context: antioxidant, AChE inhibitory, and anti-proliferative pathway studies
No primary bioassay data reported; structural differentiation guides mechanistic hypothesis testing

Why N-(1,3-Dioxoisoindolin-4-yl)-3-(isopropylthio)benzamide Cannot Be Substituted by Generic In-Class Analogs Without Quantitative Justification


Within the dioxoisoindoline–benzamide series, even subtle variations—such as S-alkyl chain length (methylthio vs. isopropylthio), substituent position (ortho vs. meta), or oxidation state (thioether vs. sulfonyl)—produce measurable differences in lipophilicity, steric bulk, and hydrogen-bonding capacity [1]. The isopropylthio group introduces a branched, lipophilic side chain (calculated logP increase of approximately +0.8 to +1.0 relative to the methylthio analog) [2], altering membrane permeability, metabolic stability, and off-target binding profiles. Positional isomerism matters: the meta-thioether in the target compound yields a different electronic and steric presentation to biological targets compared to the ortho-methylthio congener [3]. Generic interchange with uncharacterized analogs—without matched-pair head-to-head data—carries procurement risk, as even structurally similar compounds may diverge significantly in potency, selectivity, and pharmacokinetic behavior [4].

S-alkyl chain length and branching
Isopropylthio vs. methylthio substitution may shift logP by ~0.8–1.0 units, altering membrane permeability and off-target binding profiles; direct interchange without matched-pair data carries procurement risk.
Substituent position (meta vs. ortho)
Meta-isopropylthio presents a different steric and electronic vector than ortho-methylthio; regioisomeric variations in related series have shown >100-fold activity differences, making substitution unreliable without target-specific validation.
Thioether vs. sulfonyl oxidation state
The thioether form is susceptible to metabolic S-oxidation, while the sulfonyl analog (CAS 919862-78-5) is more polar and metabolically resistant. Potency and PK profiles may diverge significantly; selection must align with intended assay context.

Quantitative Differentiation Evidence: N-(1,3-Dioxoisoindolin-4-yl)-3-(isopropylthio)benzamide vs. Closest Analogs


Molecular Weight and Lipophilicity (LogP) Differentiation vs. the Ortho-Methylthio Analog

The target compound (C18H16N2O3S, MW 340.4 g/mol) differs from its closest cataloged analog, N-(1,3-dioxoisoindolin-4-yl)-2-(methylthio)benzamide (CAS 896346-48-8; C16H12N2O3S, MW 312.3 g/mol), by the substitution of meta-isopropylthio for ortho-methylthio . The target compound's computed XLogP3-AA is estimated at approximately 3.4–3.6, compared to 2.6 for the methylthio analog [1], representing a ΔlogP of +0.8 to +1.0. This lipophilicity shift is consistent with the Hansch π contribution of approximately +0.5 per additional methylene unit and +0.3 for branching [2].

Lipophilicity & MW
Computed estimate
Target: MW 340.4, est. logP 3.4–3.6
Analog (methylthio): MW 312.3, logP 2.6
ΔMW +28.1; ΔlogP +0.8 to +1.0
Higher lipophilicity may enhance permeability but also off-target binding; supports lipophilicity-driven SAR interpretation.
Experimental logP unavailable; class-level inference from computed XLogP3-AA.
Medicinal Chemistry Lead Optimization Physicochemical Profiling

Oxidation-State Differentiation: Thioether (–S–) vs. Sulfonyl (–SO2–) at the 3-Position

The target compound contains a thioether (–S–CH(CH3)2) at the meta position of the benzamide ring. Its direct oxidized analog, N-(1,3-dioxoisoindolin-4-yl)-3-(isopropylsulfonyl)benzamide (CAS 919862-78-5; C18H16N2O5S; MW 372.4 g/mol), replaces the thioether with an isopropylsulfonyl group (–SO2–CH(CH3)2) . The sulfonyl form gains two additional oxygen atoms, increasing MW by 32.0 g/mol, topological polar surface area (tPSA) by approximately +34 Å2, and hydrogen-bond acceptor count by 2 . In analogous benzamide series, thioether → sulfonyl oxidation typically reduces logP by approximately 1.0–1.5 units and dramatically alters target binding: for example, in Factor Xa inhibitor series, thioether analogs exhibit IC50 values in the low nanomolar range (e.g., 24 nM for a representative thioether-benzamide in BindingDB [1]), whereas sulfonyl derivatives frequently show reduced potency or altered selectivity profiles [2].

Oxidation State
Class-level inference
Thioether: MW 340.4, tPSA ~91.6, HBA 4
Sulfonyl: MW 372.4, tPSA ~125.6, HBA 6
ΔMW +32; ΔtPSA +34; est. ΔlogP –1.0 to –1.5
Oxidation state determines metabolic S-oxidation liability and target binding profile; selection should match assay context.
Factor Xa inhibitor series shows potency shifts; direct data for this pair not available.
Medicinal Chemistry Metabolic Stability SAR

Rotatable Bond Count and Conformational Flexibility vs. Methylthio Analog

The isopropylthio substituent in the target compound introduces a branched alkyl chain (isopropyl) attached to sulfur, yielding a rotatable bond count of 5 (excluding the S–CH(CH3)2 bond rotation) . In contrast, the ortho-methylthio analog (CAS 896346-48-8) has 3 rotatable bonds as computed by PubChem [1]. The additional two rotatable bonds in the target compound increase conformational entropy and may influence binding pose sampling at protein targets. Higher rotatable bond count generally correlates with reduced oral bioavailability in drug-like molecules (beyond ~10 rotatable bonds), but within the range of 3–5, the effect is target-dependent [2].

Rotatable Bonds
Cross-study comparable
5
vs. 3 for methylthio analog
Increased conformational flexibility may affect binding entropy and crystallization likelihood; relevant for docking and FEP studies.
Veber rule context; target-dependent effect within the 3–5 bond range.
Drug Design Conformational Analysis Molecular Recognition

Positional Isomerism: Meta-Isopropylthio vs. Ortho-Methylthio Substitution and Target Binding Implications

The target compound positions the thioether group at the meta position of the benzamide ring, while the closest commercially cataloged analog (CAS 896346-48-8) bears a methylthio group at the ortho position [1]. In related benzamide-dioxoisoindoline scaffolds, substitution position profoundly influences biological activity: for instance, 4-substituted benzamide-dioxoisoindoline derivatives exhibit AChE inhibition with IC50 ranging from 1.1 µM (compound 4g; 4-(1,3-dioxoisoindolin-2-yl) substitution) to >100 µM for regioisomeric variants [2]. For HIV-1 integrase strand transfer inhibitors within the 3-(1,3-dioxoisoindolin-2-yl)-N-substituted phenyl benzamide series, six of eighteen analogs showed IC50 < 5.0 µM, with activity exquisitely dependent on substitution pattern [3]. Meta-substitution in benzamide-containing inhibitors often positions the substituent for favorable interactions with hydrophobic sub-pockets, whereas ortho-substitution may sterically hinder the amide bond from adopting the bioactive conformation [4].

Positional Isomerism
Class-level inference
Meta-isopropylthio (target)
Ortho-methylthio (CAS 896346-48-8)
Activity span >2 log units in related series
Meta substitution may access distinct binding sub-pockets; not interchangeable with ortho-methylthio for target engagement studies.
AChE and HIV integrase data support positional sensitivity; requires target-specific validation.
Structure-Activity Relationship Lead Optimization Medicinal Chemistry

Class-Level Antioxidant Activity: DPPH Radical Scavenging Capacity of Benzamide-Dioxoisoindoline Derivatives

Although the target compound has not been directly assayed, the benzamide-dioxoisoindoline scaffold class has been evaluated for DPPH radical scavenging activity. Milovanović et al. (2020) reported a series of five N-(1,3-dioxoisoindolin-2-yl)benzamide derivatives (compounds 3a–3e and 3h); phenolic compounds 3d, 3e, and 3j demonstrated the highest antioxidant activity, while non-phenolic analogs (closer in structure to the target compound) showed markedly weaker DPPH scavenging [1]. The target compound lacks phenolic –OH groups, which are critical for hydrogen atom transfer (HAT)-based radical scavenging; its antioxidant capacity, if any, would likely rely on a single electron transfer (SET) mechanism via the thioether sulfur, which is generally less potent (typical IC50 in the high micromolar to millimolar range) compared to phenolic analogs [2]. Separately, 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs demonstrated combined anticancer and antioxidant profiles with DPPH IC50 values ranging from 15 to >200 µM depending on aryl substitution [3].

Antioxidant Activity
Class-level inference
No direct assay data; predicted weak DPPH scavenger (no phenolic –OH; potential SET-only mechanism via thioether sulfur). Class-level expectation: IC50 > 100 µM for non-phenolic dioxoisoindoline–benzamide derivatives.
Unlikely suitable as primary antioxidant screening candidate; phenolic analogs (e.g., 3d, 3e, 3j) may be preferred starting points.
DPPH data from Milovanović et al. 2020 and Afzal et al. 2024 support class-level inference.
Antioxidant Free Radical Scavenging Oxidative Stress

Synthetic Accessibility and Procurement-Ready Purity: Known Vendor Specifications

The target compound is commercially available as a research-grade building block. According to the vendor listing on Chemsrc (via Amadis Chemical), the compound is offered with a guaranteed purity of 97% , which is standard for exploratory medicinal chemistry. The closest analog, N-(1,3-dioxoisoindolin-4-yl)-2-(methylthio)benzamide, is similarly cataloged at ≥95% purity (PubChem depositor-supplied data) [1]. The sulfonyl analog (CAS 919862-78-5) is also commercially available . All three compounds are supplied in stock quantities suitable for milligram- to gram-scale procurement. The synthetic route for the target compound likely involves coupling of 3-(isopropylthio)benzoic acid with 4-amino-1,3-dioxoisoindoline, analogous to the general method for benzamide-dioxoisoindoline derivatives [2]; however, no detailed synthetic protocol has been published for this specific compound as of the search date.

Vendor Purity
Supplier data
97%
Vendor-reported (Amadis Chemical)
Procurement-ready at research grade; supports head-to-head comparison with analogs (methylthio ≥95%, sulfonyl available).
Independent analytical verification (HPLC, NMR) recommended upon receipt.
Chemical Procurement Building Block Synthetic Chemistry

Recommended Research and Procurement Application Scenarios for N-(1,3-Dioxoisoindolin-4-yl)-3-(isopropylthio)benzamide


Medicinal Chemistry Lead Optimization: Matched-Pair Analysis of Thioether Chain Length and Branching

In lead optimization campaigns targeting enzymes or receptors where a benzamide pharmacophore is established (e.g., Factor Xa, AChE, HIV-1 integrase, or NSD3 histone methyltransferase), the target compound serves as a matched-pair comparator to the methylthio analog (CAS 896346-48-8) for probing the steric and lipophilic tolerance of the S-alkyl binding pocket. The isopropylthio group introduces a branched, bulkier substituent that may fill a hydrophobic sub-pocket inaccessible to the methylthio group, potentially enhancing potency. Procurement of both analogs enables systematic SAR exploration where the only variable is S-alkyl size and branching [1]. The quantitative lipophilicity shift (ΔlogP ≈ +0.8 to +1.0) and rotatable bond increase (+2) provide a well-defined physicochemical perturbation for interpreting potency, selectivity, and PK changes [2].

In Vitro Metabolic Stability Profiling: Thioether Oxidation Liability Assessment

The thioether (–S–) group is a known site for CYP450-mediated S-oxidation to the corresponding sulfoxide and sulfone metabolites. The target compound can be used alongside its pre-formed sulfonyl analog (CAS 919862-78-5) as a positive control for metabolite identification in liver microsome or hepatocyte incubation studies . By quantifying the rate of S-oxidation and comparing activity of the thioether (parent) vs. sulfone (putative metabolite), researchers can determine whether metabolic oxidation activates or inactivates the compound. This is particularly important for compounds in the thioether-benzamide class, as US Patent 7022695 demonstrates that Factor Xa inhibitory activity differs substantially between thioether and oxidized forms [3].

Computational Chemistry and Molecular Docking: Conformational Sampling Benchmark

With 5 rotatable bonds and a branched isopropylthio substituent, the target compound presents a moderate conformational sampling challenge suitable for benchmarking docking algorithms, molecular dynamics simulations, and free energy perturbation (FEP) calculations within the dioxoisoindoline–benzamide chemotype . Comparative docking of the target compound vs. the methylthio analog (3 rotatable bonds) into the same target protein (e.g., AChE or NSD3) can quantify the impact of ligand flexibility on predicted binding poses and scoring function accuracy. This application leverages the compound's structural differentiation without requiring pre-existing biological assay data .

Chemical Biology Probe Development: Thioether as a Click-Chemistry or Bioconjugation Handle

The thioether group in the target compound provides a latent chemical handle for selective oxidation to a sulfoxide or for alkylation to a sulfonium salt, enabling subsequent bioconjugation or proximity-labeling applications. In the broader dioxoisoindoline chemical biology space, thioether-containing phthalimide derivatives have been employed as fluorescent probes (e.g., O-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl) dimethylcarbamothioate for ClO detection ). The target compound's isopropylthio group offers distinct steric and electronic properties compared to methylthio-based probes, potentially enabling differential reactivity tuning. Procurement is justified for groups developing thioether-based chemical biology tools where S-alkyl branching modulates reaction kinetics.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization: matched-pair analysis of S-alkyl chain length and branching
Matched-pair analog set with defined logP and rotatable bond differentiation
Binding potency and selectivity shift between methylthio and isopropylthio analogs in target-specific assays
In vitro metabolic stability profiling: thioether oxidation liability assessment
Thioether vs. sulfonyl oxidation state pair for metabolite identification
Metabolic S-oxidation rate and activity change in liver microsome or hepatocyte incubation studies
Computational chemistry and molecular docking: conformational sampling benchmark
Rotatable bond count (5 vs. 3) and branched isopropylthio group for flexibility perturbation
Docking pose accuracy, scoring function performance, and FEP predictions in dioxoisoindoline–benzamide chemotype
Chemical biology probe development: thioether as a bioconjugation or reactivity handle
Isopropylthio group for selective oxidation/alkylation with distinct steric and electronic properties
Reaction kinetics and selectivity tuning in proximity-labeling or fluorescent probe applications
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